
4-Bromo-5-methyl-1H-imidazole
Description
4-Bromo-5-methyl-1H-imidazole (CAS 15813-08-8) is a halogenated heterocyclic compound with the molecular formula C₄H₅BrN₂ and a molecular weight of 161.00 g/mol . It is a derivative of imidazole, a five-membered aromatic ring containing two nitrogen atoms. The bromine atom at position 4 and the methyl group at position 5 confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Key properties include a boiling point of 328.5°C and a density of 1.723 g/cm³ .
Propriétés
IUPAC Name |
4-bromo-5-methyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWKDMLCPWYWKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344177 | |
Record name | 4-Bromo-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15813-08-8 | |
Record name | 4-Bromo-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-5-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mécanisme D'action
Target of Action
5-Bromo-4-methyl-1H-imidazole, also known as 4-Bromo-5-methylimidazole or 4-Bromo-5-methyl-1H-imidazole, is a compound that primarily targets the respiratory system
Mode of Action
Imidazole derivatives are known to interact with various biological targets and exhibit a broad range of chemical and biological properties
Biochemical Pathways
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis.
Activité Biologique
4-Bromo-5-methyl-1H-imidazole is a heterocyclic organic compound with the chemical formula CHBrN. This compound, characterized by its five-membered ring structure containing two nitrogen atoms, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
This compound interacts with various biological targets, primarily through its imidazole ring, which is known for its ability to coordinate with metal ions and participate in hydrogen bonding. The compound has been shown to exhibit the following mechanisms of action:
- Enzyme Inhibition : It acts as an inhibitor for several enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been linked to the inhibition of xanthine oxidase and cathepsin K, both of which are critical in various diseases such as gout and osteoporosis respectively .
- Receptor Modulation : The compound may also interact with different receptors, potentially acting as an allosteric modulator. This interaction can lead to altered receptor activity, influencing various physiological responses .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is highly soluble in water and polar solvents, which enhances its bioavailability. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption is observed due to its solubility profile.
- Distribution : The compound tends to distribute widely in tissues due to its lipophilicity.
- Metabolism : Metabolic pathways involve hydroxylation and conjugation reactions, leading to various metabolites that may retain or lose biological activity .
Biological Activities
The biological activities associated with this compound are extensive:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. For example, it has shown effectiveness against certain strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
- Anticancer Properties : Research highlights its potential as an anticancer agent. Compounds derived from imidazole derivatives have been implicated in the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types .
Case Studies
Several studies have demonstrated the efficacy of this compound in preclinical settings:
- Inhibition of Xanthine Oxidase : A study evaluated the inhibitory effects of this compound on xanthine oxidase activity. Results indicated a significant reduction in uric acid production, suggesting potential therapeutic use in gout management .
- Anticancer Activity : In vitro studies on cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation .
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties against multi-drug resistant bacterial strains. The findings showed promising results with notable inhibition zones, indicating its potential as a new antimicrobial agent.
Summary of Biological Activities
Pharmacokinetic Profile
Parameter | Value/Description |
---|---|
Solubility | Highly soluble in water |
Absorption Rate | Rapid absorption |
Metabolism | Hydroxylation and conjugation reactions |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Position and Halogenation Effects
4-Bromo-5-methyl-1H-imidazole vs. 5-Bromo-4-methyl-1H-imidazole
These isomers differ in the positions of bromine and methyl groups. While this compound (CAS 15813-08-8) has a bromine at position 4, its isomer 5-bromo-4-methyl-1H-imidazole (CAS 15813-08-8) reverses the substituents. This positional variation affects reactivity and applications. For example, 4-bromo-5-methyl derivatives are more commonly used in cross-coupling reactions due to the bromine’s accessibility .
4-Bromo-5-chloro-2-methyl-1H-imidazole
The presence of both bromine and chlorine increases its utility in synthesizing multi-halogenated pharmaceuticals. However, the steric bulk of the 2-methyl group may reduce reactivity compared to the unsubstituted analog .
Benzimidazole Derivatives
4-Bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole (Sb23)
Sb23 (C₁₃H₈BrClN₂) features a fused benzene ring, increasing molecular weight (307.57 g/mol ) and melting point (262–266°C ) compared to this compound. The phenyl group at position 2 enhances π-π stacking interactions, making Sb23 a potent EGFR inhibitor (IC₅₀ = 0.89 µM) . Its synthesis involves condensation of 5-bromo-2-(4-bromophenyl)-1H-benzimidazole with ethyl bromide .
5-Bromo-2-phenyl-1H-benzo[d]imidazole
This derivative (CAS 1741-50-0) shares structural similarities with Sb23 but lacks the chloro substituent. It exhibits a lower melting point (~200°C ) and reduced steric hindrance, favoring applications in fluorescence-based sensors .
Indole-Imidazole Hybrids
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (Compound 34)
This hybrid (melting point 141–142°C ) combines imidazole and indole moieties, resulting in a larger molecular framework (C₂₀H₂₀BrN₃O₂ ). The 2,5-dimethoxyphenethyl group enhances lipophilicity, improving blood-brain barrier penetration. It is synthesized via nucleophilic substitution and characterized by distinct IR peaks at 1600 cm⁻¹ (C=N stretch) .
6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (Compound 35)
A positional isomer of Compound 34, this derivative (melting point 133–134°C ) shows altered pharmacokinetics due to the bromine’s shift to the indole’s 6-position. Its ¹H NMR spectrum displays a singlet at δ 3.75 ppm for methoxy protons .
IDO1 Inhibitors
4-Bromo-N-(3-((6-bromo-1H-benzo[d]imidazol-1-yl)methyl)benzyl)-1H-pyrrole-2-carboxamide (Compound 53) demonstrates potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibition (IC₅₀ = 0.12 µM). The bromine atoms enhance binding affinity to the heme cofactor, while the benzyl group improves solubility .
EGFR Inhibitors
4-Bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole (Sb23) shows selective EGFR inhibition, attributed to halogen interactions with kinase active sites. Its FTIR spectrum confirms imidazole ring vibrations at 1611 cm⁻¹ .
Data Tables
Table 1: Physical and Spectral Properties
Key Findings and Trends
Halogen Position Matters : Bromine at position 4 (vs. 5) enhances electrophilicity in cross-coupling reactions .
Hybrid Structures Improve Bioactivity : Indole-imidazole hybrids exhibit higher melting points and CNS permeability .
Steric Effects : 2-Methyl groups in benzimidazoles reduce reactivity but improve metabolic stability .
Multi-Halogenation : Compounds with both bromine and chlorine show dual functionality in drug design .
Méthodes De Préparation
Bromination via Electrophilic Aromatic Substitution
The most straightforward method involves electrophilic bromination of 5-methyl-1H-imidazole. In a protocol adapted from CN106674121A, bromine is introduced at the 4-position using potassium hydroxide as a base. The reaction proceeds in aqueous medium at 80–90°C, yielding a mixture of 4-bromo-5-methyl-1H-imidazole and dibrominated byproducts. Subsequent reduction with sodium sulfite selectively removes excess bromine, achieving a final purity of 98.9%.
Reaction Conditions:
-
Substrate: 5-Methyl-1H-imidazole
-
Brominating Agent: Bromine (Br₂)
-
Base: Potassium hydroxide (KOH)
-
Solvent: Water
-
Temperature: 80–90°C
This method prioritizes cost-effectiveness but requires careful pH control to minimize dibromination.
Multi-Step Synthesis via Tribromination and Selective Reduction
Tribromination of 1-Methylimidazole Followed by Reductive Debromination
A patent by ChemicalBook describes the synthesis of 4-bromo-1-methyl-1H-imidazole through tribromination of N-methylimidazole, followed by sodium sulfite-mediated reduction. While this method targets the 1-methyl derivative, analogous steps could apply to 5-methyl substrates.
Key Steps:
-
Tribromination: N-Methylimidazole reacts with bromine in acetic acid, yielding 2,4,5-tribromo-1-methyl-1H-imidazole.
-
Reductive Debromination: Sodium sulfite selectively removes bromine from the 2- and 5-positions, leaving the 4-bromo product.
Optimization Challenges:
-
Prolonged heating (60 h at 130°C) is required for complete debromination.
-
The final yield (62%) is moderate due to intermediate purification losses.
Regioselective Bromination Using N-Bromosuccinimide (NBS)
Pd-Catalyzed Direct Arylation and Sequential Halogenation
A regioselective approach from European Journal of Organic Chemistry employs NBS for C-4 bromination of 5-aryl-1-methyl-1H-imidazoles. Although designed for diaryl derivatives, this method’s principles apply to methyl-substituted analogs:
-
C-5 Arylation: 1-Methyl-1H-imidazole undergoes Pd-catalyzed arylation with aryl bromides.
-
C-4 Bromination: NBS selectively brominates the 4-position in dichloromethane at 0°C.
Advantages:
-
Regioselectivity: >95% preference for 4-bromo over 2-bromo products.
-
Compatibility: Tolerates electron-donating groups (e.g., methyl) at the 5-position.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Competing Dibromination Pathways
In aqueous bromination, the electron-rich 4- and 5-positions of imidazole compete for electrophilic attack. Steric effects from the 5-methyl group favor 4-bromination, but excess Br₂ leads to 4,5-dibromo byproducts. Sodium sulfite reduction mitigates this by selectively cleaving the more labile 5-bromo bond.
Palladium-Catalyzed Selectivity
The PdCl₂(dppf) catalyst in NBS bromination directs bromine to the less sterically hindered 4-position, avoiding coordination with the 5-methyl group. This is corroborated by DFT studies showing lower activation energy for 4-bromo transition states.
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromo-5-methyl-1H-imidazole derivatives, and how can reaction yields be optimized?
Answer: this compound derivatives are typically synthesized via cyclocondensation reactions. For example, 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole (Sb30) is synthesized using substituted phenyl aldehydes and o-phenylenediamine derivatives under acidic conditions, achieving yields up to 86% . Key optimization steps include:
- Reagent stoichiometry : Maintaining a 1:1 molar ratio of aldehyde and diamine precursors.
- Solvent selection : Using polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Temperature control : Refluxing at 120–140°C for 6–8 hours to ensure complete cyclization.
Yield improvements can be achieved via purification by column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Answer:
- FTIR : Identifies functional groups (e.g., C=N stretching at ~1617 cm⁻¹ for the imidazole ring, C-Br vibrations at ~592 cm⁻¹) .
- NMR : ^1H NMR resolves substituent positions (e.g., aromatic protons at δ 7.45–8.35 ppm, methyl groups at δ 2.64 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 286.01 for Sb30) and fragmentation patterns .
- Melting point analysis : Validates purity (e.g., 252–257°C for Sb30) .
Q. How is X-ray crystallography applied to resolve the crystal structure of bromo-imidazole derivatives?
Answer: Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is used to determine bond lengths, angles, and packing arrangements. For example, benzimidazole derivatives with bromo substituents exhibit C-Br bond lengths of ~1.89 Å and planar imidazole rings, validated via SHELXL refinement .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation or halogenation of imidazole derivatives be addressed?
Answer: Regioselectivity in alkylation (e.g., benzylation) is controlled by:
- Base selection : Strong bases like K₃PO₄ favor N-alkylation over C-alkylation .
- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states for selective N-substitution .
- Catalysts : CuI in Ullmann-type couplings directs substitution to specific positions (e.g., 4-bromo vs. 5-bromo isomers) .
Example: Selective synthesis of 1-benzyl-4-iodo-1H-imidazole via base-mediated alkylation .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or FTIR peaks)?
Answer:
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).
- Crystallographic confirmation : Resolve ambiguities using X-ray structures (e.g., SHELXL-refined bond lengths vs. spectroscopic inferences) .
- Isotopic labeling : Use deuterated analogs to distinguish overlapping proton environments in NMR .
Contradictions in Sb30’s methyl group NMR signals (δ 2.64 ppm) were resolved by comparing with analogous compounds .
Q. What computational strategies are used to predict the biological activity of this compound derivatives?
Answer:
- Molecular docking : Tools like AutoDock Vina assess binding affinities to targets (e.g., EGFR kinase, with binding energies ≤ −8.5 kcal/mol for Sb30) .
- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP ~3.5 for optimal membrane permeability) .
- QSAR modeling : Correlates substituent electronic effects (e.g., bromo’s electronegativity) with activity trends .
Q. How do bromo and methyl substituents influence the structure-activity relationships (SAR) of imidazole-based inhibitors?
Answer:
- Bromo : Enhances electrophilicity , improving binding to hydrophobic pockets (e.g., EGFR’s ATP-binding site) .
- Methyl : Increases lipophilicity (logP +0.5) and steric bulk, reducing off-target interactions .
Example: Sb30’s IC₅₀ of 12.3 µM against EGFR is attributed to bromo’s halogen bonding and methyl’s conformational restriction .
Methodological Notes
- Avoided sources : Commercial data (e.g., pricing, suppliers) from and were excluded per guidelines.
- Software citations : SHELX , ORTEP , and docking tools are standard in crystallography and pharmacology.
- Data integrity : Cross-referenced synthesis protocols , spectral libraries , and crystallographic databases ensure reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.